Lavendustin A

Description

Lavendustin A has been reported in Streptomyces with data available.

This compound is a compound isolated from strains of Streptomyces griseolavendus that may exert antitumor activity by inhibition of protein tyrosine kinase and tubulin polymerization. (NCI)

from Streptomyces griseolavendus; structure given in first source

Structure

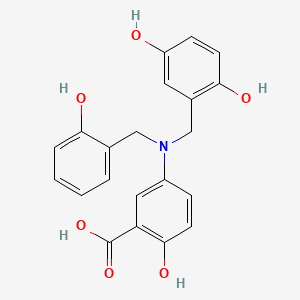

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(2,5-dihydroxyphenyl)methyl-[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO6/c23-16-6-8-19(25)14(9-16)12-22(11-13-3-1-2-4-18(13)24)15-5-7-20(26)17(10-15)21(27)28/h1-10,23-26H,11-12H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTTYPMRMMDONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN(CC2=C(C=CC(=C2)O)O)C3=CC(=C(C=C3)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00154855 | |

| Record name | Lavendustin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00154855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125697-92-9 | |

| Record name | Lavendustin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125697-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lavendustin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125697929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lavendustin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16768 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lavendustin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lavendustin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00154855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAVENDUSTIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y0G32G2RV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lavendustin A: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lavendustin A is a potent, naturally occurring inhibitor of protein tyrosine kinases (PTKs), a class of enzymes pivotal to cellular signaling and a frequent target in oncology drug development. First isolated from Streptomyces griseolavendus, this molecule exhibits significant inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase. This technical guide provides a comprehensive overview of the discovery, origin, biochemical activity, and mechanism of action of this compound, supported by detailed experimental protocols and visual representations of its associated signaling pathways.

Discovery and Origin

This compound was first reported in 1989 by a team of researchers at the Institute of Microbial Chemistry in Tokyo, Japan.[1][2][3] It was identified during a screening of approximately 1,000 Streptomyces culture filtrates for novel inhibitors of tyrosine kinase.[4] The producing organism was identified as Streptomyces griseolavendus strain MI435-40F6.[4] The compound was isolated from the butyl acetate extract of the culture filtrate.[1][4] The structure of this compound was determined using spectral data and confirmed by total synthesis, revealing a novel structure with a central tertiary amine linked to substituted benzyl and phenyl groups.[1][5][6]

Biochemical Activity and Specificity

This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR)-associated tyrosine kinase.[1] It also demonstrates inhibitory activity against other tyrosine kinases, such as p60c-src, but is notably selective over serine/threonine kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC), as well as PI3-kinase.[2][3][7]

Data Presentation: Inhibitory Activity of this compound

| Target Enzyme | IC50 Value | Notes | Reference |

| EGFR Tyrosine Kinase | 4.4 ng/ml (~11 nM) | Approximately 50 times more potent than erbstatin. | [1][2][3][7][8][9] |

| p60c-src | 500 nM | [3][7] | |

| Protein Kinase A (PKA) | > 100 µM | Little to no effect. | [2][7] |

| Protein Kinase C (PKC) | > 100 µM | Little to no effect. | [2][7] |

| PI3-Kinase | > 100 µM | Little to no effect. | [2][7] |

| NMDA-stimulated cGMP production | 30 nM |

Mechanism of Action

Kinetic analysis has revealed that this compound acts as a competitive inhibitor with respect to ATP and a noncompetitive inhibitor with respect to the peptide substrate in the EGFR tyrosine kinase reaction.[1][5][6] This indicates that this compound binds to the ATP-binding site of the tyrosine kinase domain, thereby preventing the transfer of phosphate from ATP to the tyrosine residues of the substrate protein.

Further studies have also suggested that this compound can function as a hyperbolic mixed-type inhibitor with respect to both ATP and the substrate.[5][6] Beyond its direct enzymatic inhibition, this compound has been shown to suppress vascular endothelial growth factor (VEGF)-induced angiogenesis.[2][8][10][11]

Experimental Protocols

Isolation of this compound from Streptomyces griseolavendus

The following protocol is a summary of the method described by Onoda et al. (1989).[1][4]

-

Culturing: Streptomyces griseolavendus strain MI435-40F6 is cultured in a suitable medium (e.g., containing 2% glycerin, 2% dextrin, 1% soy peptone, 0.3% yeast extract, 0.2% (NH4)2SO4, and 0.2% CaCO3, pH 7.4) for approximately 64 hours at 27°C on a rotary shaker.[4]

-

Extraction: The culture broth is filtered, and the pH of the filtrate is adjusted to 2.4. The filtrate is then extracted with an equal volume of butyl acetate.[4]

-

Concentration: The butyl acetate extract is concentrated in vacuo to yield an oily residue.[4]

-

Chromatography: The crude extract is subjected to silica gel chromatography to purify this compound.[4]

Tyrosine Kinase Inhibition Assay

The inhibitory activity of this compound on EGFR tyrosine kinase can be determined using a method similar to the one employed in its initial discovery.[4]

-

Enzyme and Substrate Preparation: A membrane fraction from A431 cells, which overexpress EGFR, is used as the enzyme source. A synthetic tridecapeptide, RRLIEDAEYAARG, serves as the substrate.[4]

-

Reaction Mixture: The reaction is carried out in a buffer containing the enzyme, substrate, [γ-32P]ATP, and various concentrations of this compound.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 4°C) for a specific duration (e.g., 30 minutes).

-

Termination and Analysis: The reaction is stopped, and the phosphorylated peptide is separated from unreacted [γ-32P]ATP, typically using phosphocellulose paper. The radioactivity of the phosphorylated peptide is then measured using a liquid scintillation counter to determine the extent of kinase activity.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the tyrosine kinase activity (IC50) is calculated from the dose-response curve.

Visualizations

Signaling Pathway Diagram

References

- 1. Isolation of a novel tyrosine kinase inhibitor, this compound, from Streptomyces griseolavendus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | CAS 125697-92-9 | RG 14355 | Tocris Bioscience [tocris.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound (CAS 125697-92-9): R&D Systems [rndsystems.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. adooq.com [adooq.com]

- 10. Suppression of VEGF-induced angiogenesis by the protein tyrosine kinase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suppression of VEGF-induced angiogenesis by the protein tyrosine kinase inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]

Lavendustin A: A Technical Guide to its Role as a Protein Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavendustin A is a natural product originally isolated from Streptomyces griseolavendus. It has garnered significant interest within the scientific community as a potent inhibitor of protein tyrosine kinases (PTKs), particularly the epidermal growth factor receptor (EGFR). PTKs are a crucial class of enzymes that regulate a myriad of cellular processes, including growth, differentiation, metabolism, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

This technical guide provides an in-depth overview of this compound's function as a PTK inhibitor. It details its mechanism of action, inhibitory potency against various kinases, and its impact on key cellular signaling pathways. Furthermore, this guide furnishes detailed experimental protocols for researchers seeking to utilize this compound in their own studies and presents visual representations of the underlying biological processes and experimental workflows.

Mechanism of Action

This compound functions as a reversible and ATP-competitive inhibitor of protein tyrosine kinases.[1] Its primary mode of action involves binding to the ATP-binding pocket of the kinase domain, thereby preventing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This inhibition of phosphorylation effectively blocks the activation of the kinase and the subsequent downstream signaling cascades that drive cellular responses. Kinetic analyses have shown that this compound is competitive with respect to ATP and non-competitive with respect to the peptide substrate.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against several protein kinases, with the half-maximal inhibitory concentration (IC50) being the standard metric. The data presented below has been compiled from various studies to provide a comparative overview of its activity.

| Kinase Target | IC50 Value | Notes |

| Epidermal Growth Factor Receptor (EGFR) | 11 nM | Potent and selective inhibition.[1][2] |

| p60c-src | 500 nM | Moderate inhibition.[1][2] |

| Syk | - | Effective inhibitor.[3] |

| Protein Kinase A (PKA) | > 200 µM | Little to no effect.[1] |

| Protein Kinase C (PKC) | > 200 µM | Little to no effect.[1] |

| PI 3-Kinase | > 100 µM | Little to no effect.[2] |

Impact on Cellular Signaling Pathways

By potently inhibiting EGFR, this compound disrupts the initiation of several critical downstream signaling pathways that are frequently hyperactivated in cancer. The two primary cascades affected are the Ras-Raf-MAPK pathway and the PI3K-Akt pathway.

Inhibition of the Ras-Raf-MAPK Signaling Pathway

The Ras-Raf-MAPK pathway is a central regulator of cell proliferation, differentiation, and survival.[4] Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, recruiting the guanine nucleotide exchange factor SOS. SOS then activates Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (a member of the MAPK family). Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote cell cycle progression. This compound's inhibition of EGFR prevents the initial phosphorylation event, thereby blocking the entire cascade.

References

Lavendustin A: A Technical Guide to its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavendustin A is a naturally occurring microbial metabolite isolated from Streptomyces griseolavendus. It has garnered significant attention in the scientific community as a potent inhibitor of protein tyrosine kinases (PTKs), which are crucial enzymes in cellular signaling pathways that regulate cell growth, differentiation, and proliferation. Dysregulation of PTK activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. This technical guide provides an in-depth overview of the biological activity of this compound, its primary molecular targets, and detailed experimental protocols for its characterization.

Biological Activity and Molecular Targets

This compound exhibits a range of biological activities, primarily centered around its potent inhibition of protein tyrosine kinases. It also demonstrates anti-proliferative and anti-angiogenic properties and affects neuronal signaling pathways.

Primary Molecular Targets: Protein Tyrosine Kinases

The principal molecular targets of this compound are members of the protein tyrosine kinase family. It is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and also targets the non-receptor tyrosine kinase p60^c-src^.[1][2] The inhibitory activity of this compound is selective, with significantly less effect on serine/threonine kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC).[1][2]

Mechanism of Action: this compound acts as a reversible inhibitor of EGFR.[2] Kinetic analyses have characterized it as a substrate-competitive or ATP-competitive inhibitor, meaning it competes with either the protein substrate or ATP for binding to the kinase domain of the receptor.[2][3] This inhibition prevents the autophosphorylation of the receptor and the subsequent downstream signaling cascades that promote cell proliferation.

Quantitative Data on Kinase Inhibition

The inhibitory potency of this compound against various kinases has been quantified using IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Target Kinase | IC50 Value | Notes |

| Epidermal Growth Factor Receptor (EGFR) | 11 nM[1][2][3] | Potent and primary target. |

| p60^c-src^ | 500 nM[1][2] | A non-receptor tyrosine kinase. |

| pp60^F527^ | 18 µM[4] | An activated mutant form of Src. |

| Protein Kinase A (PKA) | > 100 µM[1] | Indicates high selectivity over this serine/threonine kinase. |

| Protein Kinase C (PKC) | > 200 µM[2] | Demonstrates selectivity against this serine/threonine kinase. |

| PI 3-kinase | > 100 µM[1] | Shows selectivity over this lipid kinase. |

Other Biological Activities

Beyond its direct kinase inhibition, this compound has been shown to have other significant biological effects:

-

Anti-proliferative Activity: this compound exerts anti-proliferative effects on various cell lines, which is largely attributed to its inhibition of growth factor receptor tyrosine kinases.[2][4]

-

Anti-angiogenic Activity: It can suppress angiogenesis (the formation of new blood vessels) induced by Vascular Endothelial Growth Factor (VEGF).[2][5] This suggests a potential role in cancer therapy by inhibiting tumor neovascularization.

-

Inhibition of NMDA-stimulated cGMP production: this compound is a potent inhibitor of N-methyl-D-aspartate (NMDA) receptor-mediated cyclic guanosine monophosphate (cGMP) production in neuronal cells, with an IC50 of 30 nM.[2] This indicates its potential to modulate neuronal signaling pathways.

-

Tubulin Polymerization: Some studies on analogues of this compound suggest that they may also exert cytotoxic effects through the inhibition of tubulin polymerization, a mechanism distinct from tyrosine kinase inhibition.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway and Inhibition by this compound

Caption: EGFR signaling pathway inhibited by this compound.

General Workflow for In Vitro Kinase Inhibition Assay

Caption: Workflow for a typical in vitro kinase inhibition assay.

Experimental Protocols

EGFR Kinase Inhibition Assay (Cell-Free)

This protocol describes a continuous-read kinase assay to measure the inhibitory potency of this compound against EGFR.

Materials:

-

Recombinant human EGFR (WT)

-

ATP

-

Fluorescently labeled peptide substrate (e.g., Y12-Sox)

-

Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

This compound stock solution (in DMSO)

-

384-well, white, non-binding surface microtiter plate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in 50% DMSO.

-

In a 384-well plate, pre-incubate 5 µL of EGFR with 0.5 µL of the diluted this compound or DMSO (vehicle control) for 30 minutes at 27°C.

-

Prepare a mix of ATP and the Y12-Sox peptide substrate in the kinase reaction buffer.

-

Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.

-

Immediately begin monitoring the fluorescence signal (e.g., λex360/λem485) in a plate reader at regular intervals (e.g., every 71 seconds) for 30-120 minutes.

-

Analyze the progress curves for linear reaction kinetics.

-

Determine the initial velocity of the reaction from the slope of the linear portion of the curve.

-

Plot the initial velocity against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., log[Inhibitor] vs. Response, Variable Slope) to determine the IC50 value.

Cell Proliferation Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.

Materials:

-

Adherent cell line of interest (e.g., A431)

-

Complete cell culture medium

-

This compound

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired period (e.g., 72 hours).

-

Fix the cells by gently adding 50-100 µL of cold 10% TCA to each well and incubate at 4°C for at least 1 hour.

-

Remove the TCA and wash the plates four to five times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air-dry completely.

-

Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air-dry.

-

Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control to determine the GI50 (concentration for 50% growth inhibition).

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of compounds on the polymerization of tubulin into microtubules by monitoring the fluorescence of a reporter that binds to polymerized tubulin.

Materials:

-

Purified tubulin (e.g., porcine brain)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

Glycerol (as a polymerization enhancer)

-

Fluorescent reporter (e.g., DAPI)

-

This compound or its analogues

-

Positive controls (e.g., paclitaxel for stabilization, vinblastine for destabilization)

-

Pre-warmed 96-well plate

-

Fluorescence plate reader with temperature control

Procedure:

-

Prepare a solution of purified tubulin in the polymerization buffer containing GTP, glycerol, and the fluorescent reporter.

-

Transfer the tubulin solution to a pre-warmed 96-well plate.

-

Add different concentrations of this compound, control compounds, or vehicle to the wells.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Monitor the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) at regular intervals for a set period (e.g., 60 minutes).

-

Plot the fluorescence intensity over time to generate polymerization curves.

-

Analyze the curves to determine the effect of this compound on the rate and extent of tubulin polymerization.

Conclusion

This compound is a valuable research tool for studying protein tyrosine kinase-mediated signaling pathways. Its potent and selective inhibition of EGFR and other tyrosine kinases makes it a lead compound for the development of novel therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate further research into the biological activities and potential applications of this compound and its analogues. As with any experimental work, it is crucial to optimize these protocols for specific cell lines and experimental conditions.

References

- 1. This compound | CAS 125697-92-9 | RG 14355 | Tocris Bioscience [tocris.com]

- 2. This compound A cell-permeable, reversible, and substrate competitive inhibitor of EGF receptor tyrosine kinase and p60c-src with little effect on protein kinase A or protein kinase C. | 125697-92-9 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition by two lavendustins of the tyrosine kinase activity of pp60F527 in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suppression of VEGF-induced angiogenesis by the protein tyrosine kinase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Streptomyces griseolavendus: A Potent Source of the Tyrosine Kinase Inhibitor Lavendustin A

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lavendustin A, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, was first isolated from the fermentation broth of the bacterium Streptomyces griseolavendus.[1][2] This compound has garnered significant interest in the field of oncology and cell biology due to its high specificity and potency in inhibiting signal transduction pathways implicated in cell proliferation and cancer. This technical guide provides a comprehensive overview of Streptomyces griseolavendus as a source of this compound, detailing its biochemical properties, and outlining the methodologies for its production, isolation, and characterization.

Introduction to this compound

This compound is a natural product with the chemical formula C₂₁H₁₉NO₆ and a molecular weight of 381.4 g/mol .[3] Its structure features a unique tertiary amine core with substituted benzyl and phenyl groups.[1] The key biological activity of this compound lies in its potent and selective inhibition of EGFR-associated tyrosine kinase.[4] It acts as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of the receptor and downstream signaling cascades that regulate cell growth and division.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₉NO₆ | [3] |

| Molecular Weight | 381.4 g/mol | [3] |

| IUPAC Name | 5-[[(2,5-dihydroxyphenyl)methyl][(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid | [3] |

| CAS Number | 125697-92-9 | [3] |

| Appearance | Crystalline solid | [4] |

| Solubility | DMF: 20 mg/ml, DMSO: 15 mg/ml, Ethanol: 10 mg/ml | [4] |

Biosynthesis of this compound in Streptomyces griseolavendus

The complete biosynthetic pathway of this compound in Streptomyces griseolavendus has not been fully elucidated in the available scientific literature. However, based on the structure of this compound, a plausible biosynthetic pathway can be proposed, likely involving the condensation of precursors derived from amino acid and polyketide metabolic pathways, a common feature in Streptomyces secondary metabolite biosynthesis. Further research, including genomic analysis of S. griseolavendus and isotopic labeling studies, is required to delineate the precise enzymatic steps and precursor molecules.

A hypothetical biosynthetic workflow is presented below.

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental Protocols

Fermentation of Streptomyces griseolavendus

This protocol is based on the methodology described in the initial discovery of this compound.[2]

3.1.1. Culture Medium

| Component | Concentration |

| Glycerin | 2% |

| Dextrin | 2% |

| Soy Peptone | 1% |

| Yeast Extract | 0.3% |

| (NH₄)₂SO₄ | 0.2% |

| CaCO₃ | 0.2% |

| pH | 7.4 |

3.1.2. Fermentation Conditions

-

Inoculate the sterile culture medium with a fresh culture of Streptomyces griseolavendus strain MI435-40F6.

-

Incubate the culture at 27°C for 64 hours on a rotary shaker operating at 180 rpm.

Extraction and Purification of this compound

The following protocol outlines the steps for isolating and purifying this compound from the fermentation broth.[2]

References

The Dawn of a Potent Inhibitor: Early Studies on Lavendustin A's Effects on Protein Tyrosine Kinases

A Technical Guide for Researchers and Drug Development Professionals

Introduction: In the landscape of kinase inhibitor discovery, the identification of naturally derived compounds with high potency and selectivity has often paved the way for significant therapeutic advancements. Lavendustin A, a novel compound isolated from the fermentation broth of Streptomyces griseolavendus, emerged in the late 1980s as a formidable inhibitor of protein tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). This technical guide delves into the seminal early studies that unveiled the inhibitory prowess of this compound, providing a detailed overview of the quantitative data, experimental methodologies, and the mechanistic insights that established its importance in the field of signal transduction and drug discovery.

Quantitative Inhibition Data

The initial characterization of this compound rapidly established its potency against EGFR-associated tyrosine kinase. Subsequent studies further delineated its inhibitory profile against other kinases. The following table summarizes the key quantitative data from these foundational papers.

| Target Kinase | Inhibitor | IC50 Value | Notes | Reference |

| Epidermal Growth Factor Receptor (EGFR)-associated tyrosine kinase | This compound | 4.4 ng/mL | Approximately 50 times more inhibitory than erbstatin. | [1] |

| Epidermal Growth Factor Receptor (EGFR) tyrosine kinase | This compound | 11 nM | Potent and selective. | [2] |

| p60c-src | This compound | 500 nM | ||

| Protein Kinase A (PKA) | This compound | > 100 µM | Not inhibitory. | [1] |

| Protein Kinase C (PKC) | This compound | > 100 µM | Not inhibitory. | [1] |

| Phosphatidylinositol Kinase (PI 3-Kinase) | This compound | > 100 µM | Not inhibitory. | [3] |

Experimental Protocols

The foundational research on this compound's inhibitory effects relied on meticulously designed in vitro kinase assays. The following is a detailed description of the likely methodology employed in the early studies for determining tyrosine kinase inhibition, based on the initial publication by Onoda et al. and general practices of the time.

Protocol: In Vitro Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Assay

1. Preparation of EGFR Enzyme:

-

A431 human epidermoid carcinoma cells, known for their high expression of EGFR, were used as the enzyme source.

-

Cells were cultured and harvested.

-

A crude membrane fraction containing the EGFR was prepared by homogenization and centrifugation of the cell lysate.

-

The membrane preparation was solubilized with a non-ionic detergent (e.g., Triton X-100) to extract the receptor.

-

The solubilized EGFR was partially purified using affinity chromatography, for instance, with wheat germ agglutinin-agarose.

2. Kinase Reaction:

-

The standard reaction mixture (total volume typically 50-100 µL) would have contained:

-

Buffer: HEPES buffer (e.g., 20 mM, pH 7.4) to maintain physiological pH.

-

Divalent Cations: MnCl₂ (e.g., 2 mM) or MgCl₂ as essential cofactors for kinase activity.

-

Enzyme: An aliquot of the partially purified EGFR preparation.

-

Substrate: A synthetic peptide substrate, such as a random copolymer of glutamic acid and tyrosine (e.g., poly(Glu, Tyr) 4:1), or a specific peptide sequence known to be a substrate for EGFR.

-

ATP: [γ-³²P]ATP (radiolabeled adenosine triphosphate) was used as the phosphate donor to allow for the quantification of substrate phosphorylation. The concentration was typically kept near or below the Km for ATP to facilitate the study of competitive inhibitors.

-

Inhibitor: Varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). Control reactions contained the solvent alone.

-

3. Incubation and Termination:

-

The reaction was initiated by the addition of [γ-³²P]ATP.

-

The mixture was incubated at a controlled temperature (e.g., 25-30°C) for a specific period (e.g., 10-20 minutes) during which the kinase transfers the radiolabeled phosphate group to the tyrosine residues of the substrate.

-

The reaction was terminated by adding a stop solution, such as trichloroacetic acid (TCA) or phosphoric acid, to precipitate the protein/peptide substrate and denature the enzyme.

4. Quantification of Phosphorylation:

-

The precipitated, radiolabeled substrate was separated from the unreacted [γ-³²P]ATP. This was commonly achieved by spotting the reaction mixture onto phosphocellulose paper filters.

-

The filters were washed extensively with a dilute acid solution (e.g., phosphoric acid) to remove any unbound [γ-³²P]ATP.

-

The amount of radioactivity incorporated into the substrate on the filters was quantified using a scintillation counter.

5. Data Analysis:

-

The kinase activity at each inhibitor concentration was calculated as a percentage of the activity in the control (no inhibitor) reaction.

-

The IC50 value, the concentration of this compound required to inhibit 50% of the EGFR tyrosine kinase activity, was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanisms and Workflows

To further elucidate the context of this compound's action and the experimental procedures used, the following diagrams are provided.

References

- 1. Isolation of a novel tyrosine kinase inhibitor, this compound, from Streptomyces griseolavendus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of tyrosine kinase and epidermal growth factor receptor internalization by this compound methyl ester in cultured A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibitory Effect of Lavendustin A on Epidermal Growth factor Receptor (EGFR): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inhibitory effects of Lavendustin A on the Epidermal Growth Factor Receptor (EGFR). This compound is a potent, naturally derived tyrosine kinase inhibitor that has been instrumental in the study of EGFR signaling. This document details its mechanism of action, presents quantitative inhibitory data, and provides detailed protocols for key experimental assays. Furthermore, it includes visual representations of the EGFR signaling pathway and experimental workflows to facilitate a deeper understanding of the subject matter.

Introduction to this compound and EGFR

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] this compound, originally isolated from Streptomyces griseolavendus, is a potent inhibitor of EGFR's intrinsic tyrosine kinase activity.[5] It functions as an ATP-competitive inhibitor, reversibly binding to the kinase domain and preventing the transfer of phosphate from ATP to tyrosine residues on substrate proteins.[6] This blockade of autophosphorylation and downstream signaling makes this compound a valuable tool for cancer research and drug development.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site within the EGFR kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, a critical step in the activation of downstream signaling cascades. The key mechanism can be summarized as follows:

-

Ligand Binding and Dimerization: Binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization.[7]

-

Kinase Domain Activation: Dimerization brings the intracellular kinase domains into close proximity, leading to a conformational change that activates their catalytic function.

-

ATP Binding and Autophosphorylation: In the activated state, the kinase domain binds ATP and catalyzes the transfer of its gamma-phosphate to specific tyrosine residues on the C-terminal tail of the partner receptor.

-

Inhibition by this compound: this compound, due to its structural similarity to the adenine ring of ATP, binds to the ATP-binding pocket of the EGFR kinase domain. This occupation of the active site prevents ATP from binding, thereby inhibiting the autophosphorylation process and subsequent downstream signaling.

Quantitative Inhibition Data

The inhibitory potency of this compound against EGFR has been quantified in numerous studies. The most common metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Parameter | Value | Target | Notes | References |

| IC50 | 11 nM | EGFR Tyrosine Kinase | [5][6][8] | |

| IC50 | 500 nM | p60c-src | Selective for EGFR over other kinases like PKA and PKC. | [5][8] |

| IC50 | > 100 µM | PKA, PKC, PI 3-kinase | Demonstrates high selectivity for tyrosine kinases. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effect of this compound on EGFR.

In Vitro EGFR Kinase Inhibition Assay (Radiometric)

This assay measures the incorporation of radioactive phosphate from [γ-³²P]ATP into a synthetic peptide substrate by purified EGFR.

Materials:

-

Purified recombinant EGFR kinase domain

-

Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Trichloroacetic acid (TCA)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, the synthetic peptide substrate, and the desired concentration of this compound (or DMSO as a vehicle control).

-

Add the purified EGFR kinase domain to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with TCA to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated ³²P by scintillation counting.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value.

Cell-Based EGFR Autophosphorylation Assay (ELISA)

This assay measures the level of EGFR autophosphorylation in whole cells treated with this compound.

Materials:

-

Human epidermoid carcinoma A431 cells (overexpress EGFR)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Epidermal Growth Factor (EGF)

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Quenching buffer (e.g., PBS with 1% H₂O₂ and 0.1% sodium azide)

-

Blocking buffer (e.g., PBS with 5% BSA)

-

Primary antibody: Anti-phospho-EGFR (e.g., pY1068)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Seed A431 cells in a 96-well plate and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound (or DMSO) for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C.

-

Remove the medium and fix the cells with the fixing solution for 20 minutes at room temperature.

-

Wash the cells with PBS and treat with quenching buffer for 20 minutes.

-

Wash the cells and block with blocking buffer for 1 hour.

-

Incubate the cells with the primary anti-phospho-EGFR antibody overnight at 4°C.

-

Wash the cells and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the cells and add the TMB substrate.

-

Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Normalize the phospho-EGFR signal to the total EGFR signal (measured in parallel wells with a total EGFR antibody) and calculate the percentage of inhibition to determine the IC50 value.

Visualizations

EGFR Signaling Pathway and Inhibition by this compound

Caption: EGFR signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Determining IC50 of a Kinase Inhibitor

Caption: General workflow for determining the IC50 of a kinase inhibitor.

Conclusion

This compound remains a cornerstone in the study of EGFR signaling. Its potent and selective inhibitory activity against the EGFR tyrosine kinase provides a valuable tool for elucidating the intricate mechanisms of this critical signaling pathway. The experimental protocols and data presented in this guide offer a framework for researchers to effectively utilize this compound in their investigations, ultimately contributing to the development of novel therapeutic strategies targeting EGFR in cancer and other diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. assayquant.com [assayquant.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Unraveling the Pharmacophore of Lavendustin A: A Technical Guide for Drug Development Professionals

An in-depth analysis of the structural requirements for potent and selective tyrosine kinase inhibition, providing a framework for the design of next-generation therapeutics.

Introduction

Lavendustin A, a natural product isolated from Streptomyces griseolavendus, has emerged as a significant lead compound in the development of tyrosine kinase inhibitors. Its potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) has made it a subject of intense study for anticancer drug discovery. This technical guide provides a comprehensive overview of the pharmacophore of this compound, detailing its structure-activity relationships, the experimental protocols used for its evaluation, and the key molecular interactions that govern its inhibitory potential. Understanding these core principles is crucial for researchers, scientists, and drug development professionals seeking to leverage the this compound scaffold for the creation of novel and more effective targeted therapies.

The Core Pharmacophore and Mechanism of Action

This compound is a potent inhibitor of EGFR tyrosine kinase, with a reported IC50 value of 11 nM. It also exhibits inhibitory activity against other tyrosine kinases, such as p60c-src (IC50 = 500 nM), while showing selectivity over serine/threonine kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC) (IC50 > 100 μM)[1][2]. The core structure of this compound comprises a substituted aniline ring linked to a hydroquinone moiety. This fundamental architecture is responsible for its competitive inhibition at the ATP-binding site of the EGFR kinase domain.

The generally accepted pharmacophore for the tyrosine kinase inhibitory activity of this compound and its analogs includes:

-

A Hydrogen Bond Donor/Acceptor Region: The hydroxyl groups on the aromatic rings are critical for interaction with the kinase active site.

-

Aromatic/Hydrophobic Regions: The phenyl rings occupy hydrophobic pockets within the ATP-binding cleft.

-

A Flexible Linker: The linker between the two aromatic systems allows for optimal positioning of the key interacting moieties.

Interestingly, structure-activity relationship (SAR) studies have revealed that certain analogs of this compound also exhibit potent inhibitory effects on tubulin polymerization, suggesting a dual mechanism of action for some derivatives[1][3][4]. This underscores the importance of carefully considering structural modifications to achieve selectivity for the desired target.

Quantitative Analysis of this compound and its Analogs

The following tables summarize the inhibitory activities of this compound and a selection of its key analogs against various targets. This quantitative data is essential for understanding the structure-activity relationships and for guiding the design of new inhibitors.

Table 1: Inhibitory Activity of this compound against Various Kinases

| Compound | Target | IC50 (nM) | Reference(s) |

| This compound | EGFR | 11 | [1][2] |

| This compound | p60c-src | 500 | [1][2] |

| This compound | PKA | >100,000 | [1] |

| This compound | PKC | >100,000 | [1] |

| This compound | PI 3-kinase | >100,000 | [1] |

Table 2: Structure-Activity Relationship of this compound Analogs against EGFR and Tubulin Polymerization

| Compound/Analog | Modification | EGFR Inhibition (IC50) | Tubulin Polymerization Inhibition (IC50) | Reference(s) |

| Analog 1 | N-alkylamide derivatives | Effective inhibitors | Moderately effective inhibitors | [3] |

| Analog 2 | Replacement of benzylaniline with cis/trans-stilbene | Not specified | No significant effect on activity | [4] |

| Analog 3 | Methylation of phenolic hydroxyl groups | Not specified | Abolished activity | [4] |

| Analog 4 | 4-Anilinoquinazolines with this compound subunit | Maintained activity (10⁻⁷ M) | Not specified | [5] |

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of drug discovery. This section provides detailed methodologies for the key assays used to characterize the activity of this compound and its analogs.

EGFR Tyrosine Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

EGFR kinase enzyme

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds (this compound or its analogs)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reaction Setup: In a multi-well plate, combine the EGFR kinase, the substrate, and the kinase buffer.

-

Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a control with no inhibitor.

-

Reaction Initiation: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Reaction Termination and ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, which can be monitored by an increase in absorbance.

Materials:

-

Purified tubulin

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP

-

Test compounds

-

Spectrophotometer with temperature control

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing tubulin and polymerization buffer.

-

Inhibitor Addition: Add the test compound at the desired concentration. Include a control with no inhibitor.

-

Incubation: Incubate the mixture on ice to prevent premature polymerization.

-

Polymerization Initiation: Initiate polymerization by adding GTP and transferring the cuvette to a spectrophotometer set at 37°C.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time.

-

Data Analysis: Determine the rate and extent of polymerization in the presence and absence of the inhibitor. Calculate the IC50 value for inhibition of tubulin polymerization.

Visualizing the Pharmacophore and Signaling Pathways

Graphical representations are invaluable tools for understanding complex biological systems and molecular interactions. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a conceptual model of its pharmacophore.

EGFR Signaling Pathway and Point of Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Conceptual Pharmacophore Model of this compound for EGFR Inhibition

Caption: Key pharmacophoric features of this compound for EGFR inhibition.

Experimental Workflow for IC50 Determination

Caption: General workflow for determining the IC50 of a kinase inhibitor.

Conclusion and Future Directions

This compound remains a cornerstone in the design of tyrosine kinase inhibitors. Its well-defined pharmacophore, characterized by two aromatic rings capable of hydrogen bonding and hydrophobic interactions, connected by a flexible linker, provides a robust template for medicinal chemists. The quantitative data and detailed experimental protocols presented in this guide offer a practical framework for the evaluation of new this compound-based compounds.

Future research in this area should focus on several key aspects:

-

Improving Selectivity: Fine-tuning the scaffold to enhance selectivity for specific tyrosine kinases over others, including distinguishing between EGFR and tubulin polymerization inhibition, is crucial for minimizing off-target effects.

-

Overcoming Resistance: Designing novel analogs that can effectively inhibit drug-resistant mutants of EGFR is a critical unmet need in cancer therapy.

-

Optimizing Pharmacokinetic Properties: Modifying the this compound structure to improve its drug-like properties, such as solubility, metabolic stability, and oral bioavailability, will be essential for translating potent inhibitors into clinically successful drugs.

By building upon the foundational knowledge of the this compound pharmacophore, the scientific community can continue to innovate and develop the next generation of targeted therapies for a wide range of diseases.

References

- 1. Design, synthesis, and biological evaluation of a series of this compound analogues that inhibit EGFR and Syk tyrosine kinases, as well as tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modeling and Interpretability Study of the Structure–Activity Relationship for Multigeneration EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com.cn [promega.com.cn]

- 4. EGFR (T790M) Kinase Enzyme System Application Note [worldwide.promega.com]

- 5. researchgate.net [researchgate.net]

The Role of Lavendustin A in Signal Transduction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lavendustin A is a potent, cell-permeable, and reversible inhibitor of protein tyrosine kinases (PTKs), playing a crucial role in the elucidation of signal transduction pathways.[1] Originally isolated from Streptomyces griseolavendus, this natural product has become an invaluable tool in cell biology and drug discovery due to its marked selectivity for certain tyrosine kinases over serine/threonine kinases. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on key signaling cascades, comprehensive quantitative data on its inhibitory activity, and detailed experimental protocols for its application in research settings.

Introduction to this compound

This compound is a competitive inhibitor of ATP binding to the kinase domain of several protein tyrosine kinases.[2] Its chemical structure, 5-[[(2,5-Dihydroxyphenyl)methyl][(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid, allows it to effectively occupy the ATP-binding pocket of sensitive kinases, thereby preventing the phosphorylation of tyrosine residues on substrate proteins. This inhibitory action blocks the downstream signaling cascades that regulate a multitude of cellular processes, including growth, proliferation, differentiation, and motility.[3]

Mechanism of Action and Kinase Selectivity

This compound's primary mode of action is the competitive inhibition of ATP at the catalytic site of tyrosine kinases. Its selectivity is a key feature, with high potency against the Epidermal Growth Factor Receptor (EGFR) and Src family kinases, while exhibiting significantly lower activity against serine/threonine kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC).[1][4]

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various kinases, providing a clear overview of its selectivity profile.

| Kinase Target | IC50 Value | Notes |

| Epidermal Growth Factor Receptor (EGFR) | 11 nM | Potent inhibition.[1][4] |

| p60c-src | 500 nM | Moderate inhibition.[1][4] |

| Platelet-Derived Growth Factor Receptor (PDGFR) | Inhibition reported, but specific IC50 values vary. | |

| Protein Kinase A (PKA) | > 100 µM | Low to no inhibition.[4] |

| Protein Kinase C (PKC) | > 100 µM | Low to no inhibition.[4] |

| PI 3-Kinase | > 100 µM | Low to no inhibition.[4] |

Impact on Key Signal Transduction Pathways

This compound's inhibitory effects on specific tyrosine kinases have profound consequences on major signaling pathways that are often dysregulated in diseases such as cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates multiple downstream signaling cascades, including the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[][6] this compound potently inhibits EGFR autophosphorylation, thereby blocking the activation of these downstream pathways.[7]

Src Family Kinase Signaling

Src family kinases (SFKs) are non-receptor tyrosine kinases that play a pivotal role in regulating cell adhesion, migration, and invasion.[3] this compound inhibits the activity of c-Src, a key member of this family. This inhibition can disrupt the phosphorylation of downstream substrates such as STAT3 and p130Cas, leading to reduced cell motility and metastatic potential.[8]

PDGFR Signaling Pathway

The Platelet-Derived Growth Factor Receptor (PDGFR) is another receptor tyrosine kinase family involved in cell growth, proliferation, and angiogenesis. While the inhibitory effect of this compound on PDGFR is documented, its potency is generally less than that for EGFR. Inhibition of PDGFR signaling can impact downstream effectors like PI3K and PLC-γ.[6]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

In Vitro EGFR Kinase Assay

This protocol outlines a continuous-read kinase assay to determine the inhibitory potency of this compound against EGFR.

Materials:

-

Recombinant human EGFR (e.g., from Invitrogen or BPS Bioscience)

-

This compound

-

ATP

-

Fluorescently labeled peptide substrate (e.g., Y12-Sox)

-

Kinase reaction buffer (20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

384-well, white, non-binding surface microtiter plate

-

Fluorescence plate reader

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in 50% DMSO.

-

In a 384-well plate, pre-incubate 5 µL of EGFR enzyme (e.g., 5 nM final concentration) with 0.5 µL of the serially diluted this compound or DMSO control for 30 minutes at 27°C.

-

Initiate the kinase reaction by adding 45 µL of a pre-warmed mix of ATP (e.g., 15 µM final concentration) and the Y12-Sox peptide substrate (e.g., 5 µM final concentration) in kinase reaction buffer.

-

Immediately begin monitoring the increase in fluorescence at λex360/λem485 in a plate reader, taking readings every 60-90 seconds for 30-60 minutes.

-

Calculate the initial reaction velocity from the linear portion of the progress curves.

-

Plot the initial velocity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based EGFR Phosphorylation Assay

This protocol describes a cell-based ELISA to measure the effect of this compound on EGFR phosphorylation in cultured cells.

Materials:

-

Human cell line with high EGFR expression (e.g., A431)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound

-

EGF

-

Fixing Solution (e.g., 4% paraformaldehyde in PBS)

-

Quenching Buffer

-

Blocking Buffer

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1173) and anti-total-EGFR

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop Solution (e.g., 2 N H2SO4)

-

96-well tissue culture plate

-

Microplate reader

Procedure:

-

Seed 10,000-30,000 cells per well in a 96-well plate and incubate overnight.

-

Starve the cells in serum-free medium for 4-24 hours.

-

Pre-treat the cells with various concentrations of this compound (dissolved in serum-free medium) for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C.

-

Aspirate the medium and fix the cells with 100 µL of Fixing Solution for 20 minutes at room temperature.

-

Wash the wells three times with 1X Wash Buffer.

-

Add 200 µL of Quenching Buffer and incubate for 20 minutes.

-

Wash four times with 1X Wash Buffer.

-

Block the wells with 200 µL of Blocking Buffer for 1 hour at 37°C.

-

Wash three times and then add 50 µL of diluted primary antibody (anti-phospho-EGFR or anti-total-EGFR) to the respective wells and incubate for 2 hours at room temperature.

-

Wash four times and add 50 µL of HRP-conjugated secondary antibody for 1 hour.

-

Wash four times and add 100 µL of TMB substrate. Incubate in the dark for 30 minutes.

-

Add 50 µL of Stop Solution and measure the absorbance at 450 nm.

-

Normalize the phospho-EGFR signal to the total-EGFR signal for each condition.

Western Blot Analysis of Downstream Signaling

This protocol is for detecting changes in the phosphorylation of downstream signaling molecules like Akt and ERK following treatment with this compound.

Materials:

-

Cell line of interest

-

This compound

-

EGF or other relevant stimulus

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Culture and treat cells with this compound and/or stimulus as described in the cell-based assay.

-

Lyse the cells on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Wash again with TBST and detect the signal using ECL reagent and an imaging system.

-

To control for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt).

Conclusion

This compound remains a cornerstone tool for researchers investigating tyrosine kinase-mediated signal transduction. Its well-characterized inhibitory profile against key oncogenic drivers like EGFR and Src, combined with its cell permeability, makes it an excellent probe for dissecting cellular signaling events. The quantitative data and detailed protocols provided in this guide are intended to facilitate its effective use in the laboratory, ultimately contributing to a deeper understanding of cellular regulation and the development of novel therapeutic strategies.

References

- 1. PDGFR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 2. Protein tyrosine kinase activity of this compound and the phytoestrogen genistein on progesterone synthesis in cultured rat ovarian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 6. ClinPGx [clinpgx.org]

- 7. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Lavendustin A experimental protocol for cell culture

Application Notes for Lavendustin A in Cell Culture

Introduction

This compound is a potent, cell-permeable, and reversible inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Originally isolated from Streptomyces griseolavendus[2], it acts as a substrate-competitive inhibitor with high selectivity. In addition to its primary target, this compound also demonstrates inhibitory activity against the p60c-src tyrosine kinase, albeit at higher concentrations.[1] It shows minimal effect on protein kinase A (PKA), protein kinase C (PKC), and PI 3-kinase (PI3K), making it a valuable tool for studying EGFR-mediated signaling pathways in cell culture.[1][2] Its applications include the inhibition of NMDA-stimulated cGMP production and the suppression of VEGF-induced angiogenesis.[2]

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 381.38 g/mol | |

| Molecular Formula | C₂₁H₁₉NO₆ | [2] |

| Appearance | Off-white solid | |

| Purity | ≥95% - ≥98% | [1] |

| Solubility | Soluble to 25 mM in DMSO and Ethanol | |

| 20 mg/mL in DMF | [2] | |

| 15 mg/mL in DMSO | [2] | |

| 10 mg/mL in Ethanol | [2] | |

| Storage | Desiccate at -20°C |

Inhibitory Concentrations (IC₅₀) of this compound

| Target Kinase | IC₅₀ Value | Selectivity Notes | Source |

| EGFR Tyrosine Kinase | 11 nM | --- | [1][2] |

| p60ᶜ⁻ˢʳᶜ | 500 nM | --- | [1] |

| NMDA-stimulated cGMP production | 30 nM | --- | |

| Protein Kinase A (PKA) | > 100 µM | Selective over PKA | [2] |

| Protein Kinase C (PKC) | > 100 µM | Selective over PKC | [2] |

| PI 3-Kinase (PI3K) | > 100 µM | Selective over PI3K | [1] |

Signaling Pathway and Experimental Workflow

The primary mechanism of this compound involves the direct inhibition of the EGFR tyrosine kinase domain. Upon ligand (e.g., EGF) binding, EGFR dimerizes and autophosphorylates its C-terminal tyrosine residues. These phosphorylated sites serve as docking points for adaptor proteins like Grb2, which in turn recruits SOS to activate the Ras-MAPK and PI3K-Akt signaling cascades, leading to downstream cellular responses like proliferation and survival. This compound blocks this initial phosphorylation step.

A typical experimental workflow involves preparing the inhibitor, treating the cells, stimulating the pathway of interest, and analyzing the results.

Experimental Protocols

1. Preparation of this compound Stock Solution (10 mM)

This protocol details the preparation of a concentrated stock solution, which can be stored and diluted for future experiments.

Materials:

-

This compound powder (M.Wt: 381.38)

-

Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Analytical balance and chemical fume hood

Procedure:

-

Weighing: In a chemical fume hood, carefully weigh out 3.81 mg of this compound powder.

-

Dissolution: Add the weighed powder to a sterile vial. Add 1 mL of sterile, anhydrous DMSO to achieve a 10 mM stock solution.

-

Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used if dissolution is difficult.[3] Ensure no precipitate is visible before use.[4]

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile cryovials. This prevents degradation from repeated freeze-thaw cycles.[3]

-

Storage: Store the aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[3]

2. General Protocol for Cell Treatment

This protocol provides a general guideline for treating adherent cell cultures with this compound. Concentrations and incubation times should be optimized for each cell line and experimental goal.

Materials:

-

Cultured cells in multi-well plates or flasks

-

Complete cell culture medium, pre-warmed to 37°C

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Recombinant human EGF (or other stimulus)

Procedure:

-

Cell Seeding: Seed cells in an appropriate culture vessel and grow until they reach the desired confluency (typically 70-80%).

-

Serum Starvation (Optional): To reduce basal EGFR activity, you may replace the growth medium with a low-serum or serum-free medium for 4-24 hours prior to treatment.

-

Preparation of Working Solution: Thaw an aliquot of the 10 mM this compound stock solution. Dilute it directly into pre-warmed culture medium to the desired final concentration (e.g., for a 10 µM final concentration in 1 mL of media, add 1 µL of the 10 mM stock). Prepare a vehicle control using an equivalent amount of DMSO (e.g., 0.1% final concentration).[4]

-

Pre-incubation: Remove the old medium from the cells and wash once with sterile PBS. Add the medium containing this compound (or vehicle control) to the cells.

-

Incubation: Incubate the cells for a predetermined period (e.g., 1-2 hours) at 37°C in a CO₂ incubator to allow for inhibitor uptake.

-

Stimulation (if applicable): If studying inhibition of a specific signaling event, add the stimulus (e.g., EGF) directly to the medium at the desired concentration and incubate for the appropriate time (e.g., 5-30 minutes for phosphorylation events).

-

Downstream Processing: After incubation, proceed immediately with the desired downstream analysis, such as cell lysis for Western blotting, fixation for imaging, or a cell viability assay.

3. Example Application: Western Blot for EGFR Phosphorylation

This protocol assesses the ability of this compound to inhibit EGF-induced phosphorylation of EGFR.

Procedure:

-

Cell Culture: Seed A431, HeLa, or another EGFR-expressing cell line in 6-well plates and grow to ~80% confluency.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.

-

Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) in serum-free medium for 2 hours. Include a DMSO vehicle control.

-

EGF Stimulation: Stimulate the cells by adding EGF to a final concentration of 100 ng/mL for 15 minutes at 37°C. Leave one well of untreated cells as a negative control.

-

Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.

-

Protein Extraction: Add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-EGFR (e.g., Tyr1068) and total EGFR. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection: Use appropriate HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. The results should show a dose-dependent decrease in the phospho-EGFR signal in this compound-treated samples compared to the EGF-stimulated vehicle control.

References

Application Notes and Protocols for the Use of Lavendustin A in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavendustin A is a potent, cell-permeable, and reversible inhibitor of protein tyrosine kinases.[1][2] It is particularly effective against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, exhibiting competitive inhibition with respect to the substrate.[1] Unlike many kinase inhibitors that compete with ATP, this compound does not.[3] This characteristic makes it a valuable tool for studying the specific roles of substrate binding in tyrosine kinase signaling. In addition to its potent inhibition of EGFR, this compound also demonstrates inhibitory activity against other tyrosine kinases, such as p60c-src, but shows little to no effect on serine/threonine kinases like Protein Kinase A (PKA) or Protein Kinase C (PKC).[1][2] These application notes provide detailed protocols for utilizing this compound in in vitro kinase assays to determine its inhibitory potency and to study its effects on specific signaling pathways.

Mechanism of Action

This compound acts as a substrate-competitive inhibitor of tyrosine kinases.[1] This means it binds to the kinase's active site where the protein or peptide substrate would normally bind, thereby preventing the phosphorylation of the target substrate. This is distinct from ATP-competitive inhibitors, which block the binding of ATP, the phosphate donor. The substrate-competitive nature of this compound allows for the specific investigation of the substrate-binding domain of tyrosine kinases.

Quantitative Data

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The IC50 values for this compound against several kinases are summarized in the table below.

| Kinase Target | IC50 Value |

| Epidermal Growth Factor Receptor (EGFR) | 11 nM |

| p60c-src | 500 nM |

| Protein Kinase A (PKA) | > 200 µM |

| Protein Kinase C (PKC) | > 200 µM |

| Ca2+/calmodulin-dependent kinase II (CaMK II) | 0.2 µM |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP and substrate concentrations.[4][5]

Signaling Pathways

This compound is a valuable tool for dissecting signaling pathways regulated by its target kinases, primarily EGFR and Src.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon binding to ligands such as Epidermal Growth Factor (EGF), dimerizes and autophosphorylates its cytoplasmic domain.[6] This creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that regulate cell proliferation, survival, differentiation, and migration.[6][7] Key downstream pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[3]

Caption: EGFR Signaling Pathway.

Src Tyrosine Kinase Signaling Pathway

c-Src is a non-receptor tyrosine kinase that plays a crucial role in regulating a wide array of cellular processes, including cell adhesion, growth, migration, and differentiation.[8] It is activated by various stimuli, including receptor tyrosine kinases (like EGFR), G-protein coupled receptors, and integrins.[9] Activated Src can then phosphorylate a multitude of downstream substrates, influencing pathways such as the STAT3 and PI3K/AKT pathways.[10]

Caption: Src Signaling Pathway.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are critical for obtaining reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

Procedure:

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous DMSO. For example, for a 1 mg vial of this compound (Molecular Weight: 381.38 g/mol ), add 262 µL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid dissolution if necessary.[11]

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[12]

-

Store the aliquots at -20°C or -80°C for long-term storage.[12] Stock solutions are typically stable for up to one month at -20°C and up to six months at -80°C.[11]

In Vitro Kinase Assay for IC50 Determination of this compound

This protocol describes a general method for determining the IC50 value of this compound against a target tyrosine kinase using a luminescence-based ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

-

Recombinant human kinase (e.g., EGFR, p60c-src)

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[11]

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates suitable for luminescence measurements

-

Multichannel pipette

-

Luminometer

Experimental Workflow for IC50 Determination:

Caption: IC50 Determination Workflow.

Procedure:

-